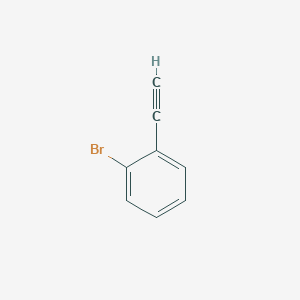
1-Bromo-2-ethynylbenzene
Descripción general
Descripción
Synthesis Analysis
1-Bromo-2-ethynylbenzenes can be synthesized using nickel(0) complexes, which initiate the formation of three carbon-carbon bonds in a single process. This method stands out for the high availability of starting materials and the synthesis of dibenzopentalenes bearing various functional groups, whose electronic properties align with theoretical predictions (Kawase et al., 2009).
Molecular Structure Analysis
Studies on the molecular structure of 1-bromo-2, 3, 5, 6- tetra-methylbenzene provide insights into the crystalline phases and molecular conformations of related compounds, offering a comparison to 1-Bromo-2-ethynylbenzene's structural characteristics. The structural analysis through SXRD and DFT calculations reveals detailed bond lengths and angles, which are crucial for understanding the molecule's behavior (Hamdouni et al., 2019).
Chemical Reactions and Properties
1-Bromo-2-ethynylbenzene participates in various chemical reactions, including palladium-catalyzed domino reactions that generate complex molecules. These reactions are influenced by the choice of ligands, demonstrating the compound's versatility in organic synthesis (Li et al., 2012).
Physical Properties Analysis
The physical properties, such as thermal stability and melting points, are crucial for handling and application. Studies on related compounds, like platinum(ii) poly-yne polymers incorporating 1,4-diethynylbenzene derivatives, offer insights into thermal behavior and stability, which can be extrapolated to understand 1-Bromo-2-ethynylbenzene's physical characteristics (Khan et al., 2003).
Chemical Properties Analysis
The chemical properties of 1-Bromo-2-ethynylbenzene, such as its reactivity towards different reagents and conditions, are fundamental for its application in organic synthesis. The compound's behavior in oxybromination reactions catalyzed by molybdenum complexes highlights its reactivity and the influence of solvents on the outcomes (Conte et al., 2005).
Aplicaciones Científicas De Investigación
Application 1: Synthesis of Bromo Tolane Derivative
- Summary of the Application : 1-Bromo-2-ethynylbenzene is used in the synthesis of bromo tolane derivative . This compound is a key intermediate in the synthesis of various organic compounds.
- Methods of Application or Experimental Procedures : The synthesis involves a Sonogashira coupling reaction with methyl 2-iodobenzoate . The Sonogashira coupling is a cross-coupling reaction used in organic synthesis to create carbon-carbon bonds. It involves a palladium/copper catalyzed reaction of an aryl or vinyl halide or triflate with a terminal alkyne.
- Results or Outcomes : The result of this reaction is the formation of a bromo tolane derivative . The exact yield and purity of the product can vary depending on the reaction conditions.
Application 2: Synthesis of Dibenzothiophene Derivative
- Summary of the Application : 1-Bromo-2-ethynylbenzene is used in the synthesis of a dibenzothiophene derivative . This compound is a key intermediate in the synthesis of various organic compounds.
- Methods of Application or Experimental Procedures : The synthesis involves a coupling reaction with a dibenzothiophene derivative . The exact reaction conditions can vary depending on the specific dibenzothiophene derivative used.
- Results or Outcomes : The result of this reaction is the formation of a new dibenzothiophene derivative . The exact yield and purity of the product can vary depending on the reaction conditions.
Application 3: Synthesis of Ethylphenyl Ethanone
- Summary of the Application : 1-Bromo-2-ethynylbenzene is used in the synthesis of 1-(2-bromophenyl)-2-(dibenzo[b,d]thiophen-4-yl)ethanone . This compound is a key intermediate in the synthesis of various organic compounds.
- Methods of Application or Experimental Procedures : The synthesis involves a coupling reaction with a dibenzothiophene derivative . The exact reaction conditions can vary depending on the specific dibenzothiophene derivative used.
- Results or Outcomes : The result of this reaction is the formation of 1-(2-bromophenyl)-2-(dibenzo[b,d]thiophen-4-yl)ethanone . The exact yield and purity of the product can vary depending on the reaction conditions.
Application 4: Synthesis of 1-(2-Bromophenyl)-2-(Dibenzo[b,d]Thiophen-4-Yl)Ethanone
- Summary of the Application : 1-Bromo-2-ethynylbenzene is used in the synthesis of 1-(2-bromophenyl)-2-(dibenzo[b,d]thiophen-4-yl)ethanone . This compound is a key intermediate in the synthesis of various organic compounds.
- Methods of Application or Experimental Procedures : The synthesis involves a coupling reaction with a dibenzothiophene derivative . The exact reaction conditions can vary depending on the specific dibenzothiophene derivative used.
- Results or Outcomes : The result of this reaction is the formation of 1-(2-bromophenyl)-2-(dibenzo[b,d]thiophen-4-yl)ethanone . The exact yield and purity of the product can vary depending on the reaction conditions.
Application 5: Synthesis of 1-(2′-Ethylphenyl)Ethanol
- Summary of the Application : 1-Bromo-2-ethynylbenzene is used in the synthesis of 1-(2′-ethylphenyl)ethanol . This compound is a key intermediate in the synthesis of various organic compounds.
- Methods of Application or Experimental Procedures : The synthesis involves a coupling reaction with an ethylphenyl derivative . The exact reaction conditions can vary depending on the specific ethylphenyl derivative used.
- Results or Outcomes : The result of this reaction is the formation of 1-(2′-ethylphenyl)ethanol . The exact yield and purity of the product can vary depending on the reaction conditions.
Safety And Hazards
1-Bromo-2-ethynylbenzene is classified as a combustible liquid . It can cause skin irritation and serious eye irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .
Propiedades
IUPAC Name |
1-bromo-2-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br/c1-2-7-5-3-4-6-8(7)9/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDOYUFNRDGYGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345140 | |
| Record name | 1-Bromo-2-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-ethynylbenzene | |
CAS RN |
766-46-1 | |
| Record name | 1-Bromo-2-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2-ethynylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





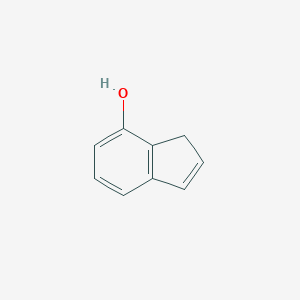
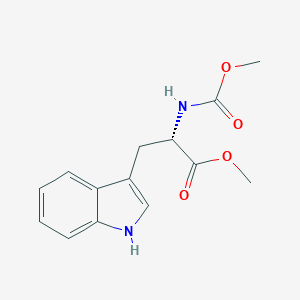
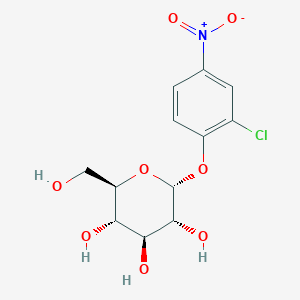

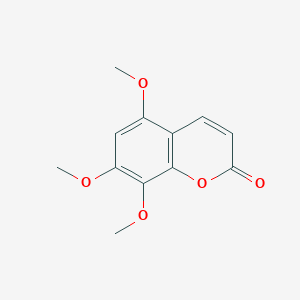
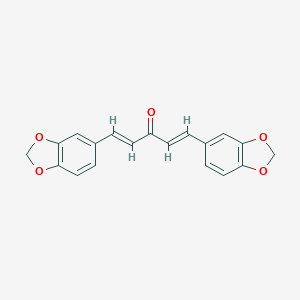
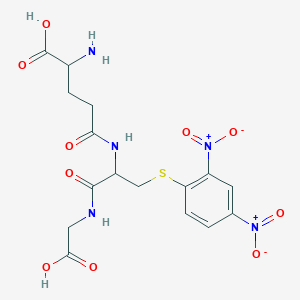
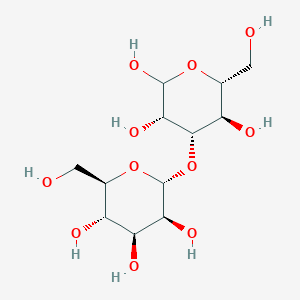
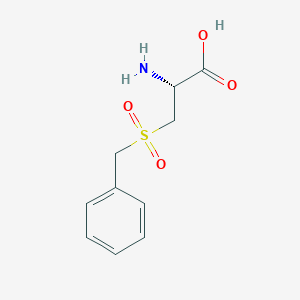
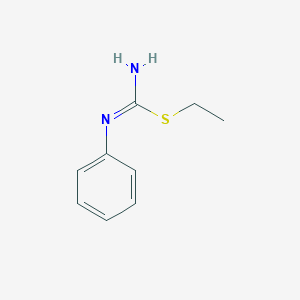
![(3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one](/img/structure/B14291.png)
![5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]-](/img/structure/B14293.png)